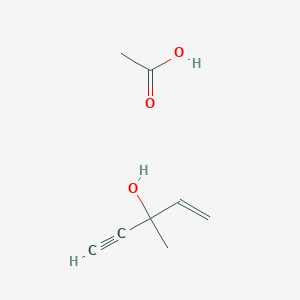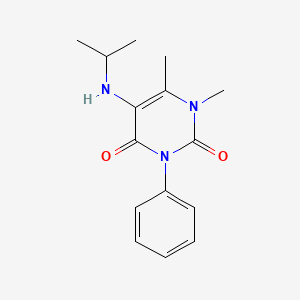
Uracil, 1,6-dimethyl-5-(isopropylamino)-3-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uracil, 1,6-dimethyl-5-(isopropylamino)-3-phenyl- is a synthetic derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA. This compound is characterized by the presence of methyl, isopropylamino, and phenyl groups attached to the uracil ring, which significantly alters its chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Uracil, 1,6-dimethyl-5-(isopropylamino)-3-phenyl- typically involves multi-step organic reactions. The starting material is often uracil, which undergoes alkylation to introduce the methyl groups at positions 1 and 6. Subsequent reactions involve the introduction of the isopropylamino group at position 5 and the phenyl group at position 3. These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are optimized for efficiency and cost-effectiveness. The final product is purified using techniques such as crystallization, distillation, or chromatography to meet the required specifications.
化学反応の分析
Types of Reactions
Uracil, 1,6-dimethyl-5-(isopropylamino)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the molecule.
科学的研究の応用
Uracil, 1,6-dimethyl-5-(isopropylamino)-3-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Uracil, 1,6-dimethyl-5-(isopropylamino)-3-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the methyl, isopropylamino, and phenyl groups enhances its binding affinity and specificity, leading to the modulation of biological pathways. These interactions can result in various biological effects, depending on the target and the context in which the compound is used.
類似化合物との比較
Similar Compounds
- Uracil, 3-cyclohexyl-1,6-dimethyl-5-((dimethylamino)methyl)-
- Uracil, 3-benzyl-1,6-dimethyl-5-dimethylamino-
Uniqueness
Uracil, 1,6-dimethyl-5-(isopropylamino)-3-phenyl- is unique due to the specific combination of substituents attached to the uracil ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
31992-00-4 |
|---|---|
分子式 |
C15H19N3O2 |
分子量 |
273.33 g/mol |
IUPAC名 |
1,6-dimethyl-3-phenyl-5-(propan-2-ylamino)pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H19N3O2/c1-10(2)16-13-11(3)17(4)15(20)18(14(13)19)12-8-6-5-7-9-12/h5-10,16H,1-4H3 |
InChIキー |
VVNYZYBWULAGJY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(C(=O)N1C)C2=CC=CC=C2)NC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


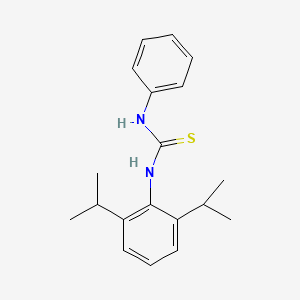
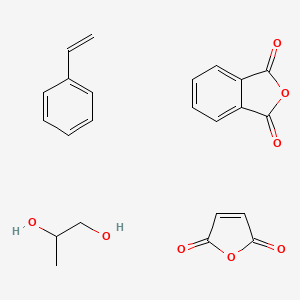
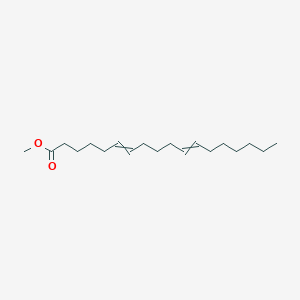




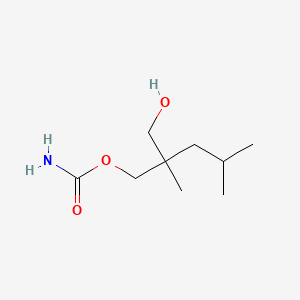
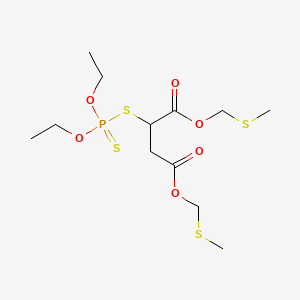
![[2,4-dimethyl-2-(prop-2-ynylcarbamoyloxymethyl)pentyl]carbamic acid](/img/structure/B14685470.png)
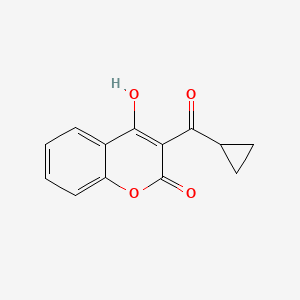
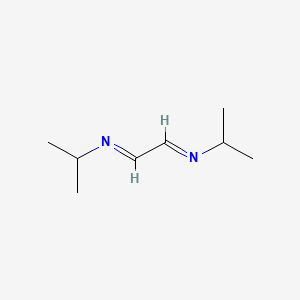
![3-(Butoxycarbonyl)-1,6-dimethyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-1-ium methyl sulfate](/img/structure/B14685500.png)
